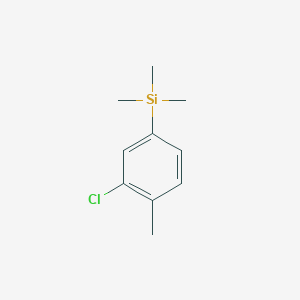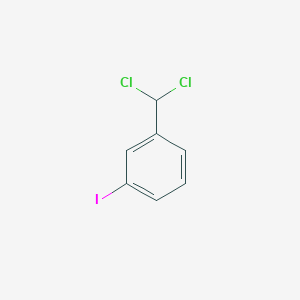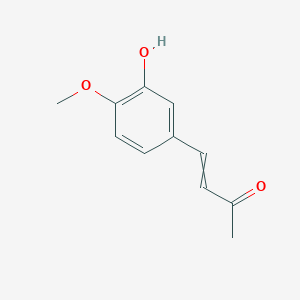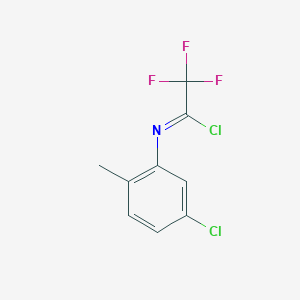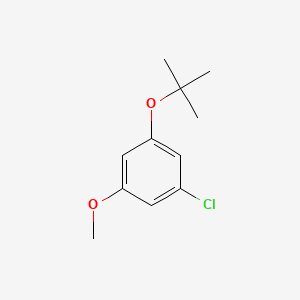![molecular formula C18H24ClNO5 B13689315 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde is an organic compound with the molecular formula C16H20ClNO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloro group at the 4-position and a di-tert-butoxycarbonyl (di-Boc) protected amino group at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzaldehyde as the starting material.
Protection of Amino Group: The amino group is protected using di-tert-butoxycarbonyl (di-Boc) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-Chloro-2-[(di-Boc-amino)methyl]benzoic acid.
Reduction: 4-Chloro-2-[(di-Boc-amino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde involves its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in reduction reactions, it targets reducing agents .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzaldehyde: Lacks the di-Boc protected amino group.
2-[(di-Boc-amino)methyl]benzaldehyde: Lacks the chloro group.
4-Chloro-2-aminobenzaldehyde: Lacks the di-Boc protection.
Propiedades
Fórmula molecular |
C18H24ClNO5 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-chloro-2-formylphenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H24ClNO5/c1-17(2,3)24-15(22)20(16(23)25-18(4,5)6)10-13-9-14(19)8-7-12(13)11-21/h7-9,11H,10H2,1-6H3 |
Clave InChI |
RKQOHSYAFBUMRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=C1)Cl)C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
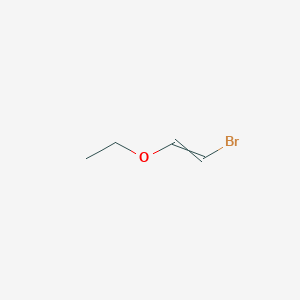
![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)


